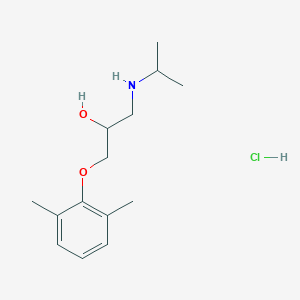![molecular formula C15H8Cl2N2S B4968974 7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B4968974.png)
7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anticancer, antifungal, and antiviral properties.
Mécanisme D'action
The mechanism of action of 7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole is not fully understood. However, it is believed to exert its biological activity through the inhibition of various cellular pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase CK2, which plays a role in cell proliferation and survival. Furthermore, it has been suggested that this compound may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It also exhibits antifungal and antiviral activity by inhibiting the growth and replication of fungal and viral pathogens. In addition, this compound has been investigated for its potential use as an imaging agent in PET scans, where it can selectively bind to cancer cells and provide a non-invasive method for cancer diagnosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole in lab experiments include its potent biological activity, selectivity towards cancer cells, and potential use as an imaging agent. However, there are also limitations to its use, including its relatively complex synthesis method and potential toxicity towards normal cells at high concentrations.
Orientations Futures
There are several future directions for the research and development of 7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole. One potential direction is to investigate its use in combination with other anticancer agents to enhance its efficacy and reduce potential toxicity. Another direction is to explore its potential use as an imaging agent in other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT) scans. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases, including cancer, fungal infections, and viral infections.
Méthodes De Synthèse
The synthesis of 7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole can be achieved through various methods. One of the commonly used methods involves the reaction of 4-chloroaniline with 2-mercapto benzothiazole in the presence of a suitable catalyst. The resulting intermediate is then reacted with 2-chloro-1,3-dimethylimidazolidine to form the final product. Other methods involve the use of different starting materials and reaction conditions, but the overall strategy remains the same.
Applications De Recherche Scientifique
7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It also shows promising antifungal and antiviral activity against various fungal and viral infections. In addition, this compound has been investigated for its potential use as an imaging agent in positron emission tomography (PET) scans.
Propriétés
IUPAC Name |
6-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2S/c16-10-3-1-9(2-4-10)12-8-19-13-6-5-11(17)7-14(13)20-15(19)18-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTCCMCYRNUSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)Cl)SC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968895.png)
![N-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4968913.png)
![4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4968921.png)
![ethyl 4-({[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4968930.png)


![5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4968951.png)
![1-benzyl-8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4968953.png)
![methyl 4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4968960.png)
![5-[(3-fluorophenoxy)methyl]-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4968964.png)
![N'-[2-benzoyl-1-(4-chlorophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4968967.png)
![N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide](/img/structure/B4968970.png)
![N'-[(2-biphenylyloxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B4968972.png)
![1-[(isobutyrylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4968981.png)